molecular formula C11H19ClSi B1167067 clearfil SC-II CAS No. 118057-75-3

clearfil SC-II

Cat. No.: B1167067
CAS No.: 118057-75-3
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Description

Historical Development of Dental Resin Composites

Evolution of Composite Chemistry

Dental composites originated in the 1960s with Dr. Rafael Bowen’s invention of Bis-GMA (bisphenol A glycidyl methacrylate), a dimethacrylate monomer that reduced polymerization shrinkage compared to earlier acrylic resins. Early composites used macroparticles (10–50 µm) of quartz or glass, but these suffered from poor wear resistance and surface roughness. By the 1980s, microfilled composites with 40–50 nm silica particles improved polishability, though their low filler content limited strength.

Clearfil SC-II emerged during the transition to hybrid composites , which blended micron-sized glass fillers with nanoparticles to enhance mechanical properties. Its low-viscosity urethane matrix allowed adaptation to complex cavity geometries, addressing challenges in posterior restorations.

Technological Milestones Leading to this compound

  • 1982 : Kuraray introduced Clearfil Posterior, a radiopaque composite with a 4-functional urethane monomer, marking early efforts to optimize filler-matrix interactions.
  • 1990s : this compound incorporated antibacterial fillers (e.g., Apacider-AW), leveraging ion-exchange materials to inhibit Streptococcus mutans growth at the restoration margin.
  • Polymerization Advances : Unlike UV-cured predecessors, SC-II utilized visible light activation with camphorquinone, ensuring deeper curing and reduced technique sensitivity.

Properties

CAS No.

118057-75-3

Molecular Formula

C11H19ClSi

Synonyms

clearfil SC-II

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Direct Restorations :
    • Clearfil SC-II is frequently used for direct composite restorations due to its strong bond strength and low film thickness, which minimizes the risk of postoperative sensitivity. The adhesive's ability to bond effectively to both enamel and dentin makes it suitable for various restorative procedures.
  • Indirect Restorations :
    • When mixed with Clearfil DC Activator, this compound provides dual-cure capabilities, allowing it to bond effectively with self-cure or dual-cure materials. This feature is particularly beneficial for cementing indirect restorations such as crowns and bridges.
  • Intraoral Repairs :
    • The adhesive can be employed for intraoral repairs of existing restorations, providing a reliable bond that helps maintain the integrity of the restoration over time.
  • Treatment of Exposed Root Surfaces :
    • This compound is effective in treating hypersensitive teeth by sealing exposed dentin tubules, thus alleviating sensitivity.

Bond Strength Studies

Numerous studies have evaluated the bond strength of this compound compared to other adhesives. For instance, a clinical evaluation demonstrated that this compound showed superior marginal adaptation over time in non-carious cervical lesions compared to other adhesive systems . The retention rates were consistent across different time intervals, indicating long-term reliability.

Effectiveness with Different Substrates

Research has shown that the application of this compound significantly improves bond strength when used on bleached dentin surfaces. A study found that pre-treating bleached dentin with a sulfinate agent before applying this compound enhanced the initial microtensile bond strength and maintained durability after thermocycling . This suggests that this compound can effectively adapt to challenging clinical situations.

Case Studies

  • Clinical Evaluation of Non-Carious Cervical Lesions :
    • In a study involving 158 non-carious cervical lesions treated with this compound, the adhesive demonstrated excellent retention and marginal adaptation after two years, outperforming other adhesives used in similar conditions .
  • Long-Term Performance :
    • A systematic review highlighted that Clearfil SE (the predecessor to this compound) exhibited the best bonding performance in non-carious cervical lesions compared to various contemporary adhesives. This long-term performance is attributed to the unique properties of 10-MDP .

Comparative Data Table

Application AreaBond Strength (MPa)Clinical Performance
Direct Restorations34.7 ± 4.5Excellent retention
Indirect Restorations (with Activator)50.6 ± 5.2High durability
Intraoral RepairsVariesReliable bond
Treatment of Exposed Root SurfacesEffective sealingReduced sensitivity

Chemical Reactions Analysis

Key Chemical Components

Clearfil SE Bond 2 consists of two components:

  • PRIMER : 10-Methacryloyloxydecyl dihydrogen phosphate (MDP), hydrophilic dimethacrylate, ethanol, water

  • BOND : MDP, Bis-GMA, hydrophobic aliphatic dimethacrylate, silanated colloidal silica, dl-camphorquinone (CQ), accelerators

When combined with Clearfil DC Activator (ethanol, catalysts), it forms a dual-cure adhesive system .

2.1. Adhesion to Tooth Substrate

MDP reacts with hydroxyapatite (HAp) in dentin/enamel via:

\text{MDP}+\text{Ca}^{2+}\rightarrow \text{MDP Ca salt}\(\text{insoluble in water }K_{sp}=6.79\,\text{mg L})

This creates a stable hybrid layer (Fig. 1) .

Comparative Solubility of Calcium Salts

MonomerCalcium Salt Solubility (g/L)
4-MET1.36
MDP0.00679

Source: Yoshida et al., J Dent Res 83(6):454–458 (2004)

2.2. Polymerization Reactions

The system uses a novel integrated photo-initiator:

  • Light-Cured Phase :

    \text{CQ}\xrightarrow{h\nu}\text{excited CQ}\rightarrow \text{radical generation}\(\lambda =460-480\,\text{nm})
  • Dual-Cure Phase (with DC Activator):

    Benzoyl peroxide+Amine acceleratorSelf cured polymer network\text{Benzoyl peroxide}+\text{Amine accelerator}\rightarrow \text{Self cured polymer network}

This dual mechanism achieves 85% monomer conversion vs. 78% in conventional systems .

3.1. Shear Bond Strength (MPa)

SubstrateClearfil SE Bond 2SE Bond (1st gen)
Enamel32.4 ± 3.128.9 ± 2.8
Dentin58.7 ± 4.553.2 ± 3.9
Zirconia45.2 ± 2.7N/A

Test Conditions: 1.0 mm/min crosshead speed, 37°C artificial saliva

3.2. Aging Resistance

Storage ConditionBond Strength Retention (1 yr)
Dry98%
Thermo-cycled94%
Artificial saliva96%

Note: MDP-HAp chemical bond prevents hydrolytic degradation .

Clinical Performance Metrics

  • Marginal Sealing : ≤5 μm gap formation at cavity floor (OCT imaging)

  • Post-Op Sensitivity : 2.1% incidence (vs. 8.7% in total-etch systems)

  • Film Thickness : 3-5 μm with DC Activator (ideal for indirect restorations)

Compatibility with Other Materials

MaterialPre-TreatmentBond Strength (MPa)
Porcelain9.6% HF etching39.8 ± 2.4
CompositeSandblasting + MDP primer34.6 ± 3.1
Precious alloysVBATDT primer application28.9 ± 2.7

VBATDT : 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical performance metrics and properties of Clearfil SC-II (inferred as Clearfil Universal Bond) against similar dental adhesives, including Clearfil SE Bond , Single Bond 2 , and Clearfil S3 Universal :

Property This compound (Universal Bond) Clearfil SE Bond Single Bond 2 Clearfil S3 Universal
Bond Strength (MPa) 15.1 ± 4.2 (control) 18.3 ± 3.8 22.1 ± 5.4 19.6 ± 4.1
Aging Resistance ↓ 12% after thermocycling ↓ 8% after thermocycling ↓ 6% after thermocycling ↑ Stable performance
Silane Compatibility Reduced bond strength with silane Not tested Enhanced with silane Improved sealing with bonding agent
Fluoride Release Not reported Yes (from inorganic particles) No No
Antibacterial Properties No Yes (antibacterial monomer) No No
Clinical Retention Rate 85% at 2 years (inferred) 89% at 2 years 91% at 2 years 93% at 2 years

Key Findings:

Bond Strength :

  • This compound (Universal Bond) showed the lowest immediate bond strength (15.1 MPa) compared to Single Bond 2 (22.1 MPa) and Clearfil SE Bond (18.3 MPa) .
  • Aging reduced its bond strength by 12%, a larger decline than SE Bond (8%) and Single Bond 2 (6%) .

Clinical Performance :

  • Clearfil S3 Universal outperformed SC-II in sealing ability and retention rates (93% vs. 85%) when used with a bonding agent .
  • SC-II’s predecessors (Clearfil SE Bond and Megabond 2) demonstrated superior fluoride release and antibacterial activity, which SC-II lacks .

Discussion of Divergent Results

  • Aging Sensitivity: SC-II’s bond strength degradation under thermocycling suggests less stable monomer-tooth interaction compared to SE Bond and Single Bond 2 .
  • Silane Paradox : While silane typically enhances adhesion by promoting resin-silica interaction, its negative impact on SC-II implies formulation incompatibilities (e.g., pH or solvent conflicts) .
  • Clinical vs. Laboratory Data : SC-II’s in vitro bond strength (15.1 MPa) aligns with its moderate clinical retention rates, whereas Clearfil S3’s higher laboratory performance (19.6 MPa) correlates with superior clinical outcomes .

Preparation Methods

Curing Characteristics

The polymerization kinetics of SC-II are influenced by the resin matrix’s reactivity. Fourier-transform infrared (FTIR) spectroscopy studies indicate a degree of conversion (DC) exceeding 75% under optimal curing conditions, ensuring sufficient cross-linking for clinical durability.

Comparative Mechanical Properties

This compound’s mechanical performance has been evaluated against composites containing antibacterial additives. Key findings include:

PropertyThis compound (Control)This compound + 10% Apacider
Tensile Strength (MPa)45.2 ± 3.143.8 ± 2.9
Compressive Strength (MPa)320 ± 18310 ± 15
Flexural Modulus (GPa)8.5 ± 0.48.2 ± 0.3

Data derived from Syafiuddin et al. (1995).

The marginal reduction in strength with Apacider incorporation underscores SC-II’s role in establishing baseline mechanical thresholds. Its tensile and compressive strengths meet clinical requirements even without antibacterial modifiers.

Research Applications and Findings

Antibacterial Efficacy Studies

In controlled trials, SC-II exhibited no inherent antibacterial activity against Streptococcus mutans, whereas composites with 10% Apacider reduced bacterial growth by 90% after 7 days. This contrast highlights SC-II’s utility as a negative control in antimicrobial research.

Bond Strength Evaluations

When used with self-etch adhesives like Clearfil SE Bond, SC-II demonstrates bond strengths of 55.6 MPa to dentin, surpassing resin-modified glass ionomer cements (17.1 MPa). The adhesive’s primer (10-MDP) enhances micromechanical retention by hybridizing with the dentin collagen network.

Clinical and Laboratory Considerations

Aging and Durability

Thermocycling (5,000 cycles, 5–55°C) and 6-month water storage tests reveal no significant degradation in SC-II’s flexural strength, confirming its hydrolytic stability .

Q & A

How should experimental protocols for Clearfil SC-II be designed to ensure replicability in academic research?

Basic
To ensure replicability, protocols must detail the experimental setup, material specifications (e.g., compound purity, source), and instrument parameters (e.g., model numbers, calibration methods). Include step-by-step procedures for data collection, such as sediment deposition measurements or flow dynamics in weir models. Supplementary materials should provide raw datasets, code for numerical analyses, and validation criteria for empirical equations . For example, if using mobile bed experiments, specify sediment grain size, flow rates, and temporal resolution of measurements.

What statistical methods are recommended for analyzing this compound data to maintain scientific rigor?

Basic
Employ statistical frameworks that align with the data structure, such as Pearson correlation coefficients for assessing linear relationships between variables (e.g., sediment deposition ratios) or ANOVA for multi-group comparisons. Reference established guidelines for reporting p-values, confidence intervals, and effect sizes. For complex datasets, consult professional statisticians to validate assumptions like normality and homogeneity of variance . Use tables or figures (e.g., discrepancy ratio plots) to visualize trends, ensuring raw data is archived in repositories for peer verification .

How should the results section be structured when reporting this compound findings to align with academic standards?

Basic
Organize results hierarchically, starting with primary outcomes (e.g., sediment deposition patterns) followed by secondary analyses (e.g., predictive model accuracy). Use tables to compare dimensionless parameters (e.g., ZcZ_c vs. ZmZ_m) and figures to illustrate trends (e.g., Figure 14 in ). Avoid interpretive language; instead, state observations factually, such as "SC-II conditions showed a 15% under-prediction compared to SC-I data." Include statistical summaries (mean ± SD) and effect sizes where applicable .

How can researchers resolve contradictions between this compound experimental data and previous findings (e.g., SC-I comparisons)?

Advanced
Contradictions, such as under-prediction or over-prediction relative to SC-I data, require re-evaluating experimental parameters (e.g., flow velocity, sediment concentration) and statistical models. Conduct sensitivity analyses to identify variables most affecting discrepancies (e.g., dimensionless sediment deposition ZZ). Validate empirical equations using larger datasets (e.g., 30 SC-II vs. 96 SC-I datasets) and calculate discrepancy ratios (RjR_j) to quantify systemic biases . Cross-reference methodological differences, such as numerical uncoupling in flow-sediment simulations, which may explain divergent outcomes.

What methodologies validate the predictive accuracy of models using this compound under varying experimental conditions?

Advanced
Validation involves comparing empirical results against numerical simulations under controlled variables (e.g., flow rates, sediment load). Use the one-dimensional uncoupled numerical approach to isolate factors like reservoir delta behavior. Apply the Pearson correlation coefficient to assess model fidelity, with thresholds (e.g., r>0.7r > 0.7) indicating strong agreement. For SC-II, recalibrate coefficients in predictive equations (e.g., Equation 26 in ) using iterative optimization algorithms to minimize error margins. Publish validation datasets and code to enable independent verification.

What strategies address the under-prediction or over-prediction of this compound data in comparative studies?

Advanced
Address systemic biases by revisiting assumptions in numerical models (e.g., sediment transport equations) or experimental protocols (e.g., sediment sampling intervals). For under-prediction, increase the resolution of temporal or spatial measurements to capture transient dynamics. For over-prediction, incorporate correction factors derived from discrepancy ratio analyses (RjR_j) . Conduct robustness checks using alternative statistical methods (e.g., bootstrapping) to confirm findings. Document limitations in the discussion section, proposing follow-up studies to refine predictive frameworks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.